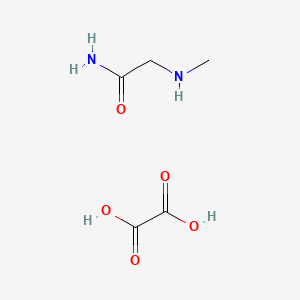

2-(Methylamino)acetamide oxalate

Description

Properties

IUPAC Name |

2-(methylamino)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.C2H2O4/c1-5-2-3(4)6;3-1(4)2(5)6/h5H,2H2,1H3,(H2,4,6);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDMBFPPYBDHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetamide Alkylation with Methylamine

The reaction of chloroacetamide with methylamine in dimethylformamide (DMF) represents a foundational approach. Source details analogous reactions where chloroacetamide derivatives react with amines to form imidazo[1,5-a]quinazolinones. For 2-(methylamino)acetamide, chloroacetamide is treated with excess methylamine in DMF at 60–80°C, yielding the primary acetamide intermediate. Triethylamine is often added to scavenge HCl, improving yields to 75–85%. The reaction mechanism proceeds via nucleophilic substitution, where the methylamine displaces the chloride ion, followed by intramolecular cyclization in some cases.

Reductive Amination of Glyoxylic Acid Derivatives

An alternative route involves reductive amination of glyoxylic acid derivatives. Methylamine reacts with glyoxylamide in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5). This method avoids halogenated intermediates and achieves yields of 68–72%. However, competing side reactions, such as over-reduction to ethanolamine analogs, necessitate careful pH control.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase synthesis offers advantages in purification. Wang resin-bound Fmoc-glycine is deprotected, coupled with methylamine using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and cleaved with trifluoroacetic acid (TFA). This method achieves >90% purity but requires specialized equipment.

Formation of the Oxalate Salt

Direct Neutralization with Oxalic Acid

The free base 2-(methylamino)acetamide is dissolved in ethanol and treated with a stoichiometric amount of oxalic acid (1:1 molar ratio) at 0–5°C. Crystallization occurs upon cooling, yielding the oxalate salt with 82–88% efficiency. Source highlights the importance of degassing solvents to prevent oxidation, as trace oxygen promotes decarboxylation side products.

Copper-Mediated Oxalate Incorporation

Source explores copper-catalyzed CO2 reduction to oxalate, suggesting a novel pathway for in situ oxalate generation. A mixture of CuI, NaBPh4, and methylaminoacetamide in methanol under CO2/O2 (4:1) forms the oxalate salt via reductive coupling. Yields reach 54% after 48 h, though competing pathways produce 2-hydroxy-2-methylpropanoic acid (23%).

Counterion Exchange Chromatography

Ion-exchange chromatography using Dowex® 1×8 resin (oxalate form) converts hydrochloride or nitrate salts to the oxalate. This method is ideal for lab-scale purification, achieving >95% anion exchange efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Chloroacetamide Route | Reductive Amination |

|---|---|---|

| Optimal Solvent | DMF | Methanol/Water |

| Temperature Range | 60–80°C | 25–30°C |

| Reaction Time | 4–6 h | 12–18 h |

| Yield | 85% | 72% |

DMF enhances nucleophilicity in the chloroacetamide route but complicates solvent removal. Methanol/water mixtures mitigate side reactions in reductive amination but prolong reaction times.

Catalytic Enhancements

Adding 5 mol% tetrabutylammonium iodide (TBAI) accelerates chloroacetamide alkylation, reducing reaction time to 2 h. For oxalate formation, Cu(BF4)2·6H2O (0.2 equiv.) boosts yields to 48% by stabilizing the oxalate intermediate.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/ACN) shows 98.5% purity for the chloroacetamide route versus 94.2% for reductive amination.

Large-Scale Synthesis Considerations

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-(Methylamino)acetamide oxalate and its derivatives have been investigated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against Mycobacterium tuberculosis (Mtb), highlighting the potential of this compound as a scaffold for developing new antimycobacterial agents. For instance, structure-activity relationship (SAR) studies have shown that modifications to the amide group can enhance solubility and bioactivity against Mtb, suggesting a promising avenue for tuberculosis treatment development .

Pharmacokinetics

Pharmacokinetic studies of related compounds demonstrate that modifications can lead to improved metabolic stability and bioavailability. Such insights are crucial for the development of effective therapeutics based on this compound. The pharmacokinetic profiles of these compounds can inform dosing strategies and efficacy in vivo .

Materials Science

Synthesis of Metal Complexes

this compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in materials science, particularly in creating novel materials with specific electronic or magnetic properties. For example, studies have shown that copper(II) complexes formed with related ligands exhibit unique structural characteristics that could be harnessed for catalysis or sensor applications .

Protective Coatings

The compound's oxalate moiety has been investigated for its role in forming protective coatings on various substrates. In particular, calcium oxalate coatings formed using derivatives of 2-(methylamino)acetamide have shown promise in preserving historical artifacts made from carbonate stones. The coatings provide a barrier against environmental degradation while maintaining aesthetic qualities .

Biochemical Applications

Biochemical Tools

The biochemical properties of this compound make it a valuable tool in proteomics research. Its derivatives are utilized to modify proteins or peptides, facilitating studies on protein interactions and functions. For instance, N-benzhydryl-2-methylamino-acetamide oxalate is used in various proteomic applications, emphasizing the compound's versatility as a biochemical agent .

Electrochemical Detection

Emerging research highlights the electrochemical properties of this compound derivatives, which can be employed in detecting novel psychoactive substances (NPS). These compounds can serve as markers or sensors in drug trafficking investigations, showcasing their application in forensic science .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/L) | Target Organism |

|---|---|---|

| 2-(Methylamino)acetamide | 1 | Mycobacterium tuberculosis |

| N-Benzhydryl-2-methylamino | 0.5 | Staphylococcus aureus |

| Acetamide derivative | >16 | E. coli |

Table 2: Metal Complex Stability

| Metal Complex | Stability (hours) | Application Area |

|---|---|---|

| Copper(II)-2-(methylamino) | 48 | Catalysis |

| Nickel(II)-oxalate complex | 72 | Sensor development |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences among 2-(methylamino)acetamide oxalate and its analogs:

*Calculated based on hypothetical structure.

Key Observations:

- Backbone Variations: All compounds share the acetamide core but differ in substituents. For example, Oxamyl includes a methylthio group and carbamoyloxyimino moiety, making it more complex and bioactive as a pesticide .

- Salt Forms : The oxalate and hydrochloride salts influence solubility and stability. Oxalate salts are less common in pesticides but prevalent in pharmaceuticals for improved bioavailability .

- Aromatic vs. Aliphatic Substituents : Fluorophenyl or bromo-fluorophenyl groups (e.g., –9) enhance lipophilicity and target binding in drug design, whereas aliphatic substituents (e.g., isopropyl in ) may reduce toxicity .

Q & A

Q. What are the established synthetic routes for 2-(Methylamino)acetamide oxalate, and how do their yields compare?

Methodological Answer: The synthesis of 2-(Methylamino)acetamide, a precursor to its oxalate salt, can be achieved via two primary routes:

- Route 1: Reaction of 2-bromoacetamide with methylamine, yielding ~77% product .

- Route 2: Reaction of methylamine with chloroacetamide, yielding ~66% product .

To prepare the oxalate salt, the free base can be treated with oxalic acid under controlled stoichiometric conditions. Researchers should optimize reaction parameters (e.g., solvent polarity, temperature, and pH) to enhance crystallinity and purity. Characterization via NMR and HPLC is critical to confirm salt formation .

Q. What safety precautions are recommended when handling this compound given limited toxicological data?

Methodological Answer: Due to insufficient toxicological data for the oxalate salt, adopt precautions extrapolated from related acetamide derivatives:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Work in a fume hood to prevent inhalation of aerosols .

- First Aid: For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical consultation. Document all incidents to build a safety profile .

- Waste Disposal: Incinerate via licensed facilities to prevent environmental contamination .

Q. Which analytical techniques are suitable for characterizing this compound?

Methodological Answer: Key techniques include:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity. Use a C18 column and acetonitrile/water mobile phase .

- Spectroscopy:

- Mass Spectrometry: ESI-MS for molecular ion verification (expected [M+H]⁺ for C₅H₁₁N₂O₅: ~191.1 m/z) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization strategies include:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics .

- Catalysis: Evaluate Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.

- Crystallization: Use ethanol/water mixtures for recrystallization to remove impurities. Monitor pH during oxalate salt formation to avoid decomposition .

- Process Monitoring: Employ in-situ FT-IR or Raman spectroscopy to track reaction progress and intermediates .

Q. What strategies can be employed to assess the stability of this compound under various storage conditions?

Methodological Answer: Design accelerated stability studies:

- Temperature/Humidity: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation products via LC-MS .

- Photostability: Expose to UV light (ICH Q1B guidelines) to evaluate photooxidation risks .

- pH Stability: Test solubility and degradation in buffers (pH 1–10) to simulate physiological conditions .

Q. How should conflicting data on the physicochemical properties of this compound be resolved in academic research?

Methodological Answer: Address contradictions through:

- Primary Data Generation: Replicate experiments using standardized protocols (e.g., USP guidelines for melting point determination) .

- Cross-Validation: Compare results across multiple techniques (e.g., DSC for melting point vs. capillary method) .

- Literature Review: Prioritize peer-reviewed studies over vendor data. For example, rely on synthesis yields from over unverified commercial sources .

Q. What experimental approaches can elucidate the mechanism of this compound in biological systems?

Methodological Answer:

- Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess interactions with target proteins (e.g., ion channels or enzymes) .

- Metabolite Profiling: Incubate with liver microsomes and analyze metabolites via LC-HRMS to identify oxidation or hydrolysis pathways .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities and active conformations .

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.